molecular formula C6H7N3O4S B1296096 3-Nitrobenzenesulfonohydrazide CAS No. 6655-77-2

3-Nitrobenzenesulfonohydrazide

Cat. No. B1296096
CAS RN: 6655-77-2
M. Wt: 217.21 g/mol
InChI Key: IHLRXXTYALIWND-UHFFFAOYSA-N
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Description

3-Nitrobenzenesulfonohydrazide (NBSH) is a chemical reagent that has been found to be valuable in organic synthesis, particularly in the transformation of various alcohol functional groups. It is used in the synthesis of allenes from propargylic alcohols, the reductive transposition of allylic alcohols, and the deoxygenation of unhindered alcohols. These transformations typically involve a Mitsunobu displacement followed by in situ elimination to form a monoalkyl diazene intermediate. The reagent is appreciated for its mild reaction conditions, which are beneficial for substrates with sensitive functional groups .

Synthesis Analysis

The synthesis of NBSH is critical for its application in organic reactions. A practical procedure for the preparation of high-purity NBSH has been established, which is essential for the success of the aforementioned transformations. The guidelines for handling and storage of NBSH are also provided, ensuring that the reagent maintains its reactivity and purity for effective use in chemical reactions .

Molecular Structure Analysis

The molecular structure and vibrational properties of nitrobenzenesulfonamides, including 3-nitrobenzenesulfonamide, have been studied using Fourier-transform infrared (FT-IR) and Raman spectroscopy, as well as density functional theory (DFT) calculations. The studies provide insights into the molecular conformation and vibrational analysis of these compounds in their ground state. The effects of the nitro group substituent on the characteristic benzene sulfonamides bands in the spectra were also discussed, and the optimized structures of the compounds were interpreted and compared with previously reported experimental values .

Chemical Reactions Analysis

NBSH is involved in several chemical reactions where it acts as a reagent for the transformation of alcohols. The Mitsunobu displacement reaction is a key step where an alcohol is displaced by NBSH, followed by the elimination of o-nitrobenzenesulfinic acid. This process is particularly useful for substrates that contain sensitive functional groups due to the neutral pH and moderate reaction temperatures required .

Physical and Chemical Properties Analysis

The physical and chemical properties of NBSH are closely related to its reactivity and stability as a reagent. The preparation method of NBSH ensures that it is of high purity, which is crucial for its effectiveness in chemical reactions. The storage and handling guidelines help maintain these properties, ensuring that the reagent does not degrade or react undesirably before its intended use .

Scientific Research Applications

Application in Pharmaceutical Chemistry

  • Methods of Application or Experimental Procedures: The synthesis involves reactions of 2-hydroxy-3-methoxybenzaldehyde with p-toluenesulfonyl hydrazide and 4-nitrosulfonyl hydrazide under classical heating. This leads to the corresponding sulfonamide Schiff bases .
  • Results or Outcomes: The synthesized compounds were characterized by their spectroscopic data and elemental analysis. They were tested for antimicrobial activity against certain bacteria and fungi. The presence of azomethine and sulfonamide functional groups in these compounds are responsible for their antimicrobial activity .

Application in Proteomics Research

  • Summary of the Application: 3-Nitrobenzenesulfonohydrazide is used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Results or Outcomes: The outcomes of this application can also vary greatly, but the use of 3-Nitrobenzenesulfonohydrazide can contribute to a better understanding of protein structures and functions, which is crucial in many areas of biological research .

Application in Material Science

  • Summary of the Application: 3-Nitrobenzenesulfonohydrazide is used in material science for the synthesis of new materials.
  • Results or Outcomes: The outcomes of this application can also vary greatly, but the use of 3-Nitrobenzenesulfonohydrazide can contribute to the development of new materials with unique properties.

Application in Drug Synthesis

  • Summary of the Application: 3-Nitrobenzenesulfonohydrazide is used in the synthesis of various drugs.
  • Results or Outcomes: The outcomes of this application can also vary greatly, but the use of 3-Nitrobenzenesulfonohydrazide can contribute to the development of new drugs with unique properties.

Application in Analytical Chemistry

  • Summary of the Application: 3-Nitrobenzenesulfonohydrazide is used in analytical chemistry for various purposes.
  • Results or Outcomes: The outcomes of this application can also vary greatly, but the use of 3-Nitrobenzenesulfonohydrazide can contribute to the advancement of analytical chemistry.

Safety And Hazards

When handling 3-Nitrobenzenesulfonohydrazide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

3-nitrobenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c7-8-14(12,13)6-3-1-2-5(4-6)9(10)11/h1-4,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLRXXTYALIWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70985153
Record name 3-Nitrobenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70985153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrobenzenesulfonohydrazide

CAS RN

6655-77-2
Record name 6655-77-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitrobenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70985153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
F Begum, NB Almandil, MA Lodhi, KM Khan… - Bioorganic & Medicinal …, 2019 - Elsevier
This study deals with the synthesis of benzophenone sulfonamides hybrids (1–31) and screening against urease enzyme in vitro. Studies showed that several synthetic compounds …
Number of citations: 17 www.sciencedirect.com
D Zhang, Y Ma, Y Liu, ZP Liu - Archiv der Pharmazie, 2014 - Wiley Online Library
… After the mixture was stirred for additional 1 h, the reaction mixture solution, which contained N-methyl-3-nitrobenzenesulfonohydrazide, was extracted with an injector and used for the …
Number of citations: 51 onlinelibrary.wiley.com
P Vedavathi, C Raju - Der Pharma Chem., 2013 - hero.epa.gov
Febuxostat was modified as their carbamates and sulfonamides by the reaction of Febuxostat with hydrazine followed by various Chloroformates/sulfonylchlorides in the presence of …
Number of citations: 1 hero.epa.gov
JD Kendall, AC Giddens, KY Tsang, R Frédérick… - Bioorganic & medicinal …, 2012 - Elsevier
Structure–activity relationship studies of the pyrazolo[1,5-a]pyridine class of PI3 kinase inhibitors show that substitution off the hydrazone nitrogen and replacement of the sulfonyl both …
Number of citations: 38 www.sciencedirect.com
M Arshad, K Ahmed, Z Iqbal, U Rashid… - Journal of Molecular …, 2020 - Elsevier
… In vitro activity data presented in Table 5 showed that moving from methanesulfonohydrazide 4 to 3-nitrobenzenesulfonohydrazide 5 (IC 50 =58.78 ± 0.12 μM) the activity decreases …
Number of citations: 4 www.sciencedirect.com
M Gollapalli, M Taha, H Ullah, M Nawaz… - Bioorganic …, 2018 - Elsevier
In search of better α-glucosidase inhibitors, a series of bis-indolylmethane sulfonohydrazides derivatives (1-14) were synthesized and evaluated for their α-glucosidase inhibitory …
Number of citations: 51 www.sciencedirect.com
LJ Phillipson, DH Segal, TL Nero, MW Parker… - Bioorganic & Medicinal …, 2015 - Elsevier
The serine–threonine kinase CDK9 is a target of emerging interest for the development of anti-cancer drugs. There are multiple lines of evidence linking CDK9 activity to cancer, …
Number of citations: 41 www.sciencedirect.com
R Frlan, A Kovač, D Blanot, S Gobec, S Pečar… - Molecules, 2008 - mdpi.com
A series of novel N-benzylidenesulfonohydrazide compounds were designed and synthesized as inhibitors of UDP-N-acetylmuramic acid:L-alanine ligase (MurC) and UDP-N-…
Number of citations: 44 www.mdpi.com
M Taha, MS Baharudin, NH Ismail, M Selvaraj… - Bioorganic …, 2017 - Elsevier
Novel sulfonamides having oxadiazole ring were synthesized by multistep reaction and evaluated to check in vitro β-glucuronidase inhibitory activity. Luckily, except compound 13, all …
Number of citations: 28 www.sciencedirect.com
DA Sabbah, BAA AL-AZAIDEH, WH Talib, R Hajjo… - Acta …, 2021 - hrcak.srce.hr
Phosphoinositide 3-kinase α (PI3Kα) is a propitious target for designing anticancer drugs. A series of new N'-(diphenylmethylene) benzenesulfonohydrazide was synthesized and …
Number of citations: 2 hrcak.srce.hr

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